2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

描述

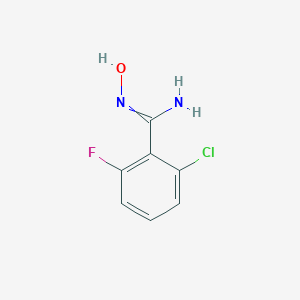

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.

准备方法

The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

化学反应分析

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₆ClF₂N₂O

- Molecular Weight : 202.58 g/mol

- Functional Groups : Hydroxy group (-OH), carboximidamide group (-C(=NH)NH₂), and halogen substituents (chlorine and fluorine).

The presence of chlorine and fluorine enhances the compound's electrophilicity and stability, making it suitable for various synthetic transformations.

Medicinal Chemistry

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values of 15 µM and 20 µM, respectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 |

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like ulcerative colitis and asthma .

Enzyme Inhibition

The compound acts as a modulator of specific enzymes:

- PAD4 Inhibition : Research suggests that compounds structurally related to this compound can inhibit Peptidylarginine deiminase type 4 (PAD4), which is implicated in various inflammatory diseases and cancers .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.039 |

These results indicate strong antibacterial and antifungal activities, comparable to standard antibiotics.

Case Study 1: Anticancer Properties

A study published in Molecular Cancer Therapeutics explored the effects of this compound on cancer cell lines. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Case Study 2: PAD4 Inhibition in Inflammatory Diseases

Research conducted at the Institute of Cancer Research demonstrated that this compound could effectively inhibit PAD4 activity in vitro, leading to reduced inflammation in models of ulcerative colitis. The findings support the use of PAD4 inhibitors for broader inflammatory conditions .

作用机制

The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

2-chloro-6-fluoro-N-hydroxybenzamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical and biological properties.

2-chloro-6-fluoro-N-methylbenzenecarboximidamide: The presence of a methyl group instead of a hydroxy group can significantly alter the compound’s reactivity and biological activity.

2-chloro-6-fluoro-N’-hydroxybenzamide: This compound is structurally similar but may have different solubility and stability properties due to the absence of the carboximidamide group.

These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.

生物活性

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6ClFN2O

- Molecular Weight : 188.59 g/mol

- IUPAC Name : this compound

- CAS Number : 1643-74-9

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells, particularly in models of glioblastoma multiforme (GBM). The compound's ability to disrupt glycolysis in cancer cells is a promising avenue for therapeutic development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Glycolysis Inhibition | Disruption of metabolic pathways |

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets within cells. The hydroxybenzenecarboximidamide group facilitates hydrogen bonding with biological macromolecules, while the chloro and fluoro substituents enhance lipophilicity, aiding cellular penetration.

- Enzyme Interaction : The compound may bind to key enzymes involved in metabolic pathways, such as hexokinase, thereby modulating their activity.

- Cellular Uptake : Enhanced lipophilicity allows for better membrane penetration, increasing the compound's efficacy in target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Study on Glioblastoma Cells :

- Researchers investigated the cytotoxic effects of the compound on GBM cells and found that it significantly reduced cell viability through apoptosis induction.

- The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial effects against standard bacterial strains.

- Results indicated that the compound showed comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option.

属性

CAS 编号 |

1643-74-9 |

|---|---|

分子式 |

C7H6ClFN2O |

分子量 |

188.59 g/mol |

IUPAC 名称 |

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI 键 |

IGJUYVFAGFNDBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)F |

手性 SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。